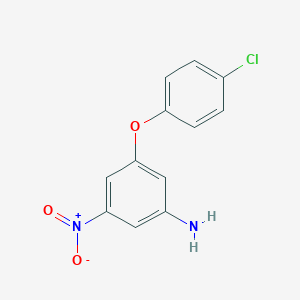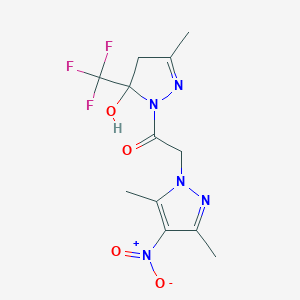
3-(4-Chlorophenoxy)-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, “3-(4-Chlorophenoxy)benzonitrile” was synthesized by adding “3-(4-Chlorophenoxy)benzonitrile (3)” to a suspension of LAH in THF and refluxing for 3 hours .
Chemical Reactions Analysis
In a related compound, “3-(chloro-4-(4´-chlorophenoxy)aminobenzene”, phosphorus trichloride was added to a mixture of the compound with 3,5-diiodosalicylic acid in xylene at room temperature. The resulting mixture was warmed up to 110 °C and stirred for 1.5 hours .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis Techniques : The synthesis of related compounds, such as N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, has been achieved with a significant yield of 75%, showcasing a convenient and feasible method for synthesizing structurally similar compounds (Liu Deng-cai, 2008).
Characterization of Molecular Structures : Studies on compounds like 4-chloro-3-nitroaniline have contributed to understanding the structural characteristics of nitroaniline derivatives. These studies provide insights into their molecular properties, which are essential for various applications in scientific research (Fábry et al., 2014).
Environmental and Biological Applications
Biodegradation Pathways : Research has explored the biodegradation of similar compounds like 2-chloro-4-nitroaniline. Understanding the biodegradation pathways is crucial for addressing environmental pollution caused by such compounds (Khan et al., 2013).
Antimicrobial Properties : Investigations into the antibacterial effects of related compounds like salicylanilide derivatives, which include nitroaniline derivatives, have shown promising results against various microorganisms. This research opens up potential applications in the development of new antimicrobial agents (Ghazi et al., 1986).
Advanced Material Science
Development of Molecular Electronic Devices : Certain nitroaniline derivatives have been used in molecular electronic devices, demonstrating properties like negative differential resistance, which are significant for the advancement of molecular electronics (Chen et al., 1999).
Nonlinear Optical Properties : Studies on nitroaniline derivatives like 4-nitroaniline have contributed to understanding their nonlinear optical properties. This research is crucial for the development of new materials for optical and photonic applications (Wortmann et al., 1993).
Zukünftige Richtungen
Wirkmechanismus
- Its effects are mainly measured by subjective responses, suggesting that it may act through indirect pathways or central nervous system (CNS) modulation rather than directly on specific receptors .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Eigenschaften
IUPAC Name |
3-(4-chlorophenoxy)-5-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-8-1-3-11(4-2-8)18-12-6-9(14)5-10(7-12)15(16)17/h1-7H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMXIWGYRCTQPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296670 |
Source


|
| Record name | 3-(4-Chlorophenoxy)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208122-61-6 |
Source


|
| Record name | 3-(4-Chlorophenoxy)-5-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208122-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenoxy)-5-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5-chloro-1H-indol-2-yl)methyl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279732.png)
![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile](/img/structure/B279734.png)
![2,5-dimethyl-4-nitro-N-[4-(1-pyrazolylmethyl)phenyl]-3-pyrazolecarboxamide](/img/structure/B279735.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)
![[5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-2-furanyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B279737.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)
![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279743.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279747.png)
![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)

